tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrazine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
The synthesis of 1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and esters under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of 1,1-Dimethylethyl 2-formyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate lies in its specific triazolopyrazine structure, which provides distinct advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H16N4O3 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl 2-formyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)14-4-5-15-9(6-14)12-8(7-16)13-15/h7H,4-6H2,1-3H3 |
InChI Key |
JUCTYKQQWVECCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C=O)C1 |
Origin of Product |
United States |
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